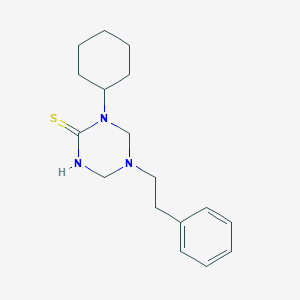![molecular formula C18H22ClN5O2S2 B282702 N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B282702.png)
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound with a molecular formula of C21H29ClN6O2S2. It belongs to the class of thiadiazoles and has been studied extensively for its various applications in scientific research.
作用机制
The exact mechanism of action of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of various ion channels, including the GABA-A receptor.
Biochemical and Physiological Effects:
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the levels of various inflammatory markers in the body, including cytokines and prostaglandins.
实验室实验的优点和局限性
One of the main advantages of using N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various preclinical studies and has the potential to be developed into a new drug. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide. One direction is to further investigate its potential as a therapeutic agent for anxiety and depression. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Finally, there is a need for more studies to investigate its safety and efficacy in humans.
合成方法
The synthesis of N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 1,3,4-thiadiazole-2-thiol with 1-(3-chlorophenyl)piperazine and 2-bromoacetic acid. The resulting product is then reacted with butanoyl chloride to obtain the final compound.
科学研究应用
N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its various applications in scientific research. It has been found to have potential in the treatment of anxiety and depression. It has also been studied for its anticonvulsant and analgesic properties. Furthermore, it has shown potential as an anti-inflammatory and antioxidant agent.
属性
分子式 |
C18H22ClN5O2S2 |
|---|---|
分子量 |
440 g/mol |
IUPAC 名称 |
N-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H22ClN5O2S2/c1-2-4-15(25)20-17-21-22-18(28-17)27-12-16(26)24-9-7-23(8-10-24)14-6-3-5-13(19)11-14/h3,5-6,11H,2,4,7-10,12H2,1H3,(H,20,21,25) |
InChI 键 |
LYCRYVJPVSQWTR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
规范 SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)





![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)